molecular formula C10H13BrFN B15322503 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-amine

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-amine

Cat. No.: B15322503
M. Wt: 246.12 g/mol
InChI Key: ZFFOMXIDEVULAA-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-amine is an organic compound that belongs to the class of substituted amphetamines This compound is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, along with a methyl group attached to the amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-amine typically involves multiple steps, including halogenation and amination reactions. One common method involves the bromination of 2-fluoroacetophenone to produce 5-bromo-2-fluoroacetophenone, followed by a Grignard reaction with methylmagnesium bromide to introduce the methyl group. The final step involves the reductive amination of the resulting ketone with ammonia or an amine source under reducing conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-amine involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: This compound shares the bromine and fluorine substituents on the phenyl ring but has a different functional group attached.

    5-Bromo-2-fluoroacetophenone: Similar in structure but lacks the amine and methyl groups.

    2-Bromo-5-fluorophenol: Another compound with bromine and fluorine substituents but with a hydroxyl group instead of an amine.

Uniqueness

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-amine is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H13BrFN

Molecular Weight

246.12 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)-2-methylpropan-2-amine

InChI

InChI=1S/C10H13BrFN/c1-10(2,13)6-7-5-8(11)3-4-9(7)12/h3-5H,6,13H2,1-2H3

InChI Key

ZFFOMXIDEVULAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC(=C1)Br)F)N

Origin of Product

United States

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